molecular formula C9H8Cl2O2 B1444211 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1461707-28-7

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1444211
CAS RN: 1461707-28-7
M. Wt: 219.06 g/mol
InChI Key: UECZCGXIKKUAPT-UHFFFAOYSA-N
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Description

“5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the molecular formula C9H8Cl2O2 . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of this compound is 219.06 . The IUPAC name is 5,7-dichloro-2,3-dihydro-4H-chromen-4-one .


Physical And Chemical Properties Analysis

This compound has a melting point of 141-142 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Benzopyran Derivatives and Aliphatic Compounds from Mangrove Endophytic Fungus

A study by Yang et al. (2020) discovered new benzopyran derivatives from a mangrove endophytic fungus, Penicillium citrinum QJF‐22. This research is significant for understanding the structural diversity and potential biological activities of benzopyran compounds, which could lead to the development of new therapeutic agents (Yang et al., 2020).

Catalytic Applications in Synthesis

TiO2 NPs-Coated Carbon Nanotubes as Catalysts

Abdolmohammadi's research (2018) utilized TiO2 nanoparticles supported by carbon nanotubes as an efficient catalyst for synthesizing heterocyclic scaffolds like [1]benzopyrano[b][1]benzopyran-6-ones and xanthenols. This method emphasizes the importance of benzopyran derivatives in pharmacology and highlights the role of innovative catalytic methods in enhancing the efficiency of synthetic processes (Abdolmohammadi, 2018).

Crystal Structure Analysis

Synthesis and Crystal Structure of 5,7-Diallyloxy-4-Methylcoumarin

The study by Goswami et al. (2006) provides detailed insights into the crystal structure of a specific benzopyran compound, contributing to a better understanding of its chemical properties and potential applications in various scientific fields (Goswami et al., 2006).

Biological Activity Studies

Synthesis and Biological Activity of Benzopyran Derivatives

Eltamany et al. (2010) and Mulwad & Shirodkar (2003) conducted studies focusing on the synthesis and biological activities of benzopyran derivatives, showcasing the therapeutic potential of these compounds in treating various diseases (Eltamany et al., 2010), (Mulwad & Shirodkar, 2003).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5,7-dichloro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECZCGXIKKUAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
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Reactant of Route 4
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol

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